1-(2-bromobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
(2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features a bromophenyl group attached to a dihydroimidazobenzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE typically involves the reaction of 2-bromophenyl derivatives with imidazobenzimidazole precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenylboronic acid reacts with a halogenated imidazobenzimidazole under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
(2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2-YL)METHANONE: A closely related compound with a similar structure but different substitution pattern.
(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE: Similar compound with a chlorine atom instead of bromine.
(2-FLUOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE: Similar compound with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2-BROMOPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE lies in its specific bromophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12BrN3O |
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Molecular Weight |
342.19 g/mol |
IUPAC Name |
(2-bromophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
InChI |
InChI=1S/C16H12BrN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2 |
InChI Key |
SPBBOMNLFGBPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4Br |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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